molecular formula C11H14ClFN2 B1361801 1-(2-Chloro-6-fluorobenzyl)piperazine CAS No. 215655-20-2

1-(2-Chloro-6-fluorobenzyl)piperazine

Cat. No. B1361801
M. Wt: 228.69 g/mol
InChI Key: PBJVZHBDDDMHIT-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)piperazine is a chemical compound with the empirical formula C11H14ClFN2 . It has a molecular weight of 228.69 and is a colorless to light yellow liquid or solid .


Molecular Structure Analysis

The SMILES string representation of 1-(2-Chloro-6-fluorobenzyl)piperazine is Fc1cccc(Cl)c1CN2CCNCC2 . This indicates that the molecule consists of a piperazine ring attached to a 2-chloro-6-fluorobenzyl group.


Physical And Chemical Properties Analysis

1-(2-Chloro-6-fluorobenzyl)piperazine has a density of 1.202 g/mL at 25 °C and a refractive index (n20/D) of 1.5470 . The boiling point is reported to be 145 °C .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is a chemical compound with the empirical formula C11H14ClFN2 . It has a molecular weight of 228.69 . This compound is often used in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in synthesis processes would vary depending on the specific reactions and compounds involved. The compound itself has a refractive index of n20/D 1.5470 and a density of 1.202 g/mL at 25 °C .
  • Scientific Field: Computational Chemistry

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” may be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
    • Results or Outcomes : The outcomes would be a better understanding of how “1-(2-Chloro-6-fluorobenzyl)piperazine” interacts with various biomolecules, which could inform drug design and other applications .
  • Scientific Field: Material Science

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is often used in the manufacturing of various materials .
    • Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in manufacturing processes would vary depending on the specific reactions and compounds involved .
  • Scientific Field: Drug Design

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” may be used in the study of structure-based drug design .
    • Methods of Application : This would involve using computational chemistry software to model the interactions between “1-(2-Chloro-6-fluorobenzyl)piperazine” and various biomolecules. The specific methods would depend on the software and the particular study being conducted .
    • Results or Outcomes : The outcomes would be a better understanding of how “1-(2-Chloro-6-fluorobenzyl)piperazine” interacts with various biomolecules, which could inform drug design and other applications .
  • Scientific Field: Chemical Synthesis

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is often used as a reagent in the synthesis of various chemical compounds .
    • Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in synthesis processes would vary depending on the specific reactions and compounds involved .
  • Scientific Field: Material Manufacturing

    • Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is often used in the manufacturing of various materials .
    • Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in manufacturing processes would vary depending on the specific reactions and compounds involved .

Safety And Hazards

Safety data sheets indicate that 1-(2-Chloro-6-fluorobenzyl)piperazine may cause eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVZHBDDDMHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352817
Record name 1-(2-Chloro-6-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzyl)piperazine

CAS RN

215655-20-2
Record name 1-(2-Chloro-6-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-chloro-6-fluorophenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 2-chloro-6-fluorobenzyl chloride (4{7}, 5 mL, 39.1 mmol, 1 equiv.), piperazine (20.2 g, 234.8 mmol, 6 equiv.), THF (85.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{7} (6.92 g, 77%) as a white solid. 1H-NMR (400 MHz, CDCl3): δ 7.14-7.08 (m, 2H), 6.94-6.86 (m, 1H), 3.62 (d, 2H, J=2.0 Hz), 2.78 (t, 4H, J=4.8 Hz), 2.44 (br s, 4H), 1.40 (br s, 1H). 13C-NMR (100 MHz, CDCl3): δ 161.8 (d, JC-F=247.5 Hz), 136.4 (d, JC-F=6.0 Hz), 128.8 (d, JC-F=9.6 Hz), 125.2, 123.6 (d, JC-F=18.0 Hz), 113.7 (d, JC-F=23.3 Hz), 54.0, 52.8, 45.9.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
85.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
L Liu, LY Ran, Y Gu, CP Zhang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
Tetramethylammonium trifluoromethylselenate ([Me4N][SeCF3]) has been confirmed as an excellent precursor of selenofluorophosgene for amines in the preparation of …
Number of citations: 1 pubs.rsc.org
NB Price - amp.chemicalbook.com
Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …
Number of citations: 0 amp.chemicalbook.com
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
DM Periodinane - Citeseer
Sigma-Aldrich is proud to offer a new series of ChemFiles—called Synthetic Methods—to our Organic Chemistry and Drug Discovery customers. Each piece will highlight a specific motif …
Number of citations: 2 citeseerx.ist.psu.edu
C Yoakim - J. Org. Chem, 1995 - Citeseer
NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS Page 1 ROM Polymerization in Facilitated Synthesis Polyurea-Encapsulated Palladium Catalysts VOL. 38, NO. …
Number of citations: 5 citeseerx.ist.psu.edu

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